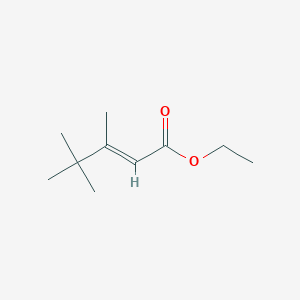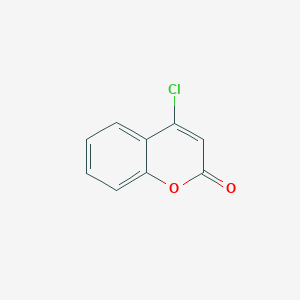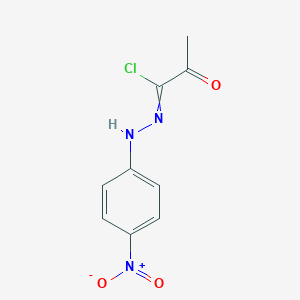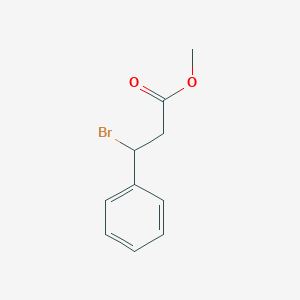
Methyl 3-bromo-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-3-phenylpropanoate is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-3-phenylpropanoate is not well understood. However, it is believed to act as an electrophile and react with nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of various organic compounds.
Effets Biochimiques Et Physiologiques
Methyl 3-bromo-3-phenylpropanoate does not have any known biochemical or physiological effects. However, it is important to handle this compound with care as it is toxic and can cause skin irritation and respiratory problems.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-bromo-3-phenylpropanoate has several advantages for use in lab experiments. It is a versatile compound that can be used in the synthesis of various organic compounds. Additionally, it is readily available and relatively inexpensive. However, it has some limitations such as its toxicity and potential for skin irritation and respiratory problems.
Orientations Futures
There are several future directions for the use of methyl 3-bromo-3-phenylpropanoate in scientific research. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the exploration of its potential use in the synthesis of new drugs and other biologically active compounds. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields of science.
Méthodes De Synthèse
Methyl 3-bromo-3-phenylpropanoate can be synthesized using a variety of methods. One common method is the reaction between 3-bromo-3-phenylpropanoic acid and methanol in the presence of a strong acid catalyst such as sulfuric acid. Another method involves the reaction between 3-bromo-3-phenylpropanoyl chloride and methanol in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
Methyl 3-bromo-3-phenylpropanoate is widely used in scientific research for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used in the preparation of chiral building blocks, which are essential in the production of many drugs. Additionally, it is used in the preparation of biologically active compounds such as inhibitors of enzymes and receptors.
Propriétés
Numéro CAS |
16503-45-0 |
|---|---|
Nom du produit |
Methyl 3-bromo-3-phenylpropanoate |
Formule moléculaire |
C10H11BrO2 |
Poids moléculaire |
243.1 g/mol |
Nom IUPAC |
methyl 3-bromo-3-phenylpropanoate |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Clé InChI |
YZQQHQOQWYYVBB-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C1=CC=CC=C1)Br |
SMILES canonique |
COC(=O)CC(C1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



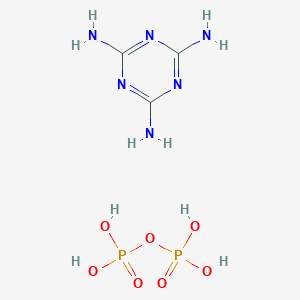

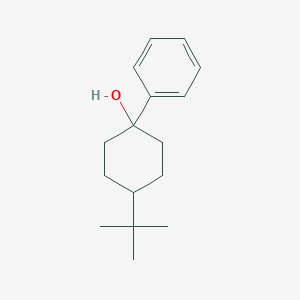
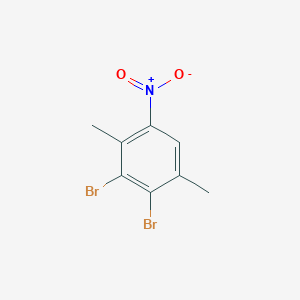
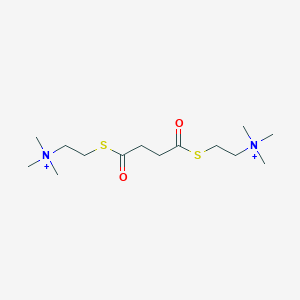


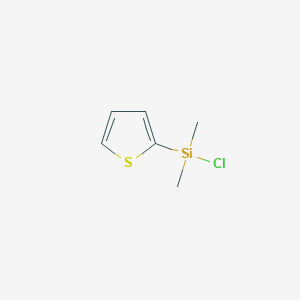
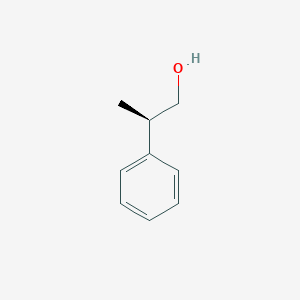
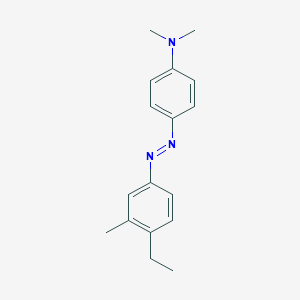
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
